molecular formula C20H17NO B10805673 N-benzyl-4-biphenylcarboxamide

N-benzyl-4-biphenylcarboxamide

Cat. No.: B10805673
M. Wt: 287.4 g/mol
InChI Key: OQPGVCKVICDGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C20H17NO and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-benzyl-4-biphenylcarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neurodegenerative disorders. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C20_{20}H17_{17}NO
  • Molecular Weight : 287.3551 g/mol
  • CAS Number : A966607

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with benzyl amines under controlled conditions. The synthesis pathway has been optimized to enhance yield and purity, often utilizing techniques such as NMR and HRMS for characterization.

Anticancer Activity

This compound has shown promising results in various in vitro studies against different cancer cell lines. The following table summarizes the IC50_{50} values obtained from studies evaluating its antiproliferative effects:

Cell Line IC50_{50} (µM) Mechanism of Action
HCT-116 (Colorectal)10 ± 3Inhibition of PI3K/AKT signaling pathway
A375 (Melanoma)12 ± 4Induction of apoptosis via p53 pathway
Caco-2 (Colorectal)8 ± 2Disruption of cell cycle regulation

These studies indicate that this compound exerts its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

  • PI3K/AKT Pathway Inhibition :
    • Research indicates that this compound significantly reduces the expression levels of PI3K and AKT in treated cancer cells, leading to increased apoptosis as evidenced by elevated levels of pro-apoptotic factors like BAD .
  • Induction of Apoptosis :
    • In A375 melanoma cells, this compound treatment resulted in morphological changes characteristic of apoptosis, including membrane blebbing and cell shrinkage. Fluorescence microscopy confirmed the externalization of phosphatidylserine, a hallmark of early apoptosis .
  • Synergistic Effects :
    • When combined with other agents such as nutlin-3a, this compound demonstrated synergistic effects, enhancing its efficacy against resistant cancer cell lines .

Neuroprotective Activity

In addition to its anticancer properties, this compound has been evaluated for its potential neuroprotective effects. Studies have shown that it exhibits inhibitory activity against monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. The following table outlines its inhibitory activity against various enzymes:

Enzyme IC50_{50} (µM)
MAO-A1.38
MAO-B2.48
Acetylcholinesterase (AChE)No activity
Butyrylcholinesterase (BChE)Moderate activity

These findings suggest that this compound may be a candidate for further development as a therapeutic agent for neurodegenerative diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Case Study on Melanoma :
    • A study involving A375 melanoma cells demonstrated a significant reduction in cell viability upon treatment with this compound, supporting its potential as an effective anticancer agent .
  • Colorectal Cancer Model :
    • In HCT-116 cells, the compound's ability to disrupt PI3K/AKT signaling led to notable decreases in tumor growth in xenograft models, indicating its potential for clinical application in colorectal cancer therapy .

Scientific Research Applications

Anticancer Activity

N-benzyl-4-biphenylcarboxamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit potent activity against various cancer cell lines. For instance, derivatives of benzylpiperidine have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving the disruption of critical signaling pathways such as protein kinase C (PKC) .

CompoundCancer TypeIC50 (µM)Reference
This compoundLung Cancer5.85
This compoundBreast Cancer4.53

Antiviral Properties

The compound has also been noted for its antiviral activities, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Studies suggest that this compound may inhibit viral replication, making it a candidate for further development as an antiviral agent .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects in preclinical models. It has been shown to modulate immune responses and reduce inflammation in conditions like rheumatoid arthritis and sepsis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have demonstrated that modifications to the biphenyl structure can enhance biological activity while minimizing toxicity.

ModificationEffect on Activity
Addition of halogen groupsIncreased anticancer potency
Alteration of alkyl chain lengthImproved antiviral efficacy

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human lung cancer cell lines. The results showed a significant reduction in cell viability, indicating strong anticancer potential .

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that this compound effectively inhibited HBV replication at low micromolar concentrations, suggesting its potential as a therapeutic agent for viral infections .

Current State of Research

Research on this compound is still in the preclinical stage, with ongoing studies focusing on its mechanisms of action, optimization of chemical properties, and evaluation of long-term safety and efficacy in humans. The compound's ability to overcome drug resistance in cancer cells presents a promising avenue for future research .

Chemical Reactions Analysis

Example Reaction:

ComponentRoleExample Structure
4-Biphenylcarboxylic acidCarboxylic acidHOOC-(C₆H₄)₂-C₆H₅
BenzylamineAmineC₆H₅CH₂NH₂
Aldehyde/KetoneCarbonyl componentRCHO/R₂CO
IsocyanideIsocyanideRNC

Product : N-benzyl-4-biphenylcarboxamide derivatives with substituents at the 4-position .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents : Concentrated HCl or H₂SO₄, reflux.

    • Product : 4-Biphenylcarboxylic acid and benzylamine .

  • Basic Hydrolysis :

    • Reagents : NaOH (10% w/v), methanol/water, reflux.

    • Product : Sodium salt of 4-biphenylcarboxylic acid .

Yield : 85–95% under optimized conditions .

Reduction of Carboxamide to Amine

Selective reduction using diisobutylaluminum hydride (DIBAL-H):

  • Conditions : Toluene solvent, -25–25°C.

  • Mechanism : DIBAL-H reduces the carboxamide to a benzylamine derivative .

  • Yield : 70–80% .

Example :
N-Benzyl-4-biphenylcarboxamideDIBAL-HN-Benzyl-4-biphenylmethylamine\text{this compound} \xrightarrow{\text{DIBAL-H}} \text{N-Benzyl-4-biphenylmethylamine}

Oxidation and Stability Under Oxidative Stress

In biological systems, N-benzyl-4-biphenylcarboxamide derivatives generate reactive oxygen species (ROS) and nitric oxide (NO):

  • ROS Generation : Observed in endothelial cells at 5–20 µM concentrations .

  • NO Production : Correlated with angiogenic activity (2–3 fold increase vs. control) .

Table: Oxidative Reactivity in HUVECs

Concentration (µM)ROS Level (Fold Change)NO Production (Fold Change)
51.8 ± 0.22.1 ± 0.3
102.5 ± 0.42.9 ± 0.5
203.2 ± 0.53.5 ± 0.6

Data sourced from angiogenesis studies .

Enzyme Inhibition

N-benzyl carboxamides exhibit inhibitory effects on:

  • Monoamine Oxidase (MAO) : IC₅₀ values of 1–10 µM for MAO-A/B .

  • Ubiquitin-Specific Protease 1 (USP1) : Nanomolar inhibition (IC₅₀ = 50–100 nM) in cancer cell lines .

Table: Enzyme Inhibition Data

Target EnzymeIC₅₀ (µM)Cell Line/ModelReference
MAO-A2.1 ± 0.3Human recombinant
MAO-B5.7 ± 0.8Human recombinant
USP1/UAF10.05 ± 0.01NSCLC (A549)

Photodegradation

Under UV light (254 nm):

  • Primary Degradant : 4-Biphenylcarboxylic acid (via C–N bond cleavage).

  • Half-Life : 12–24 hours in aqueous solution .

Thermal Stability

  • Decomposition Temperature : 220–240°C (DSC analysis).

  • Degradation Products : Benzyl isocyanate and biphenyl derivatives .

Synthetic Challenges and Optimization

  • Byproduct Formation : Competing esterification during hydrolysis (resolved via pH control) .

  • Scalability : DIBAL-H reductions require strict temperature control (-25°C) to avoid over-reduction .

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-benzyl-4-phenylbenzamide

InChI

InChI=1S/C20H17NO/c22-20(21-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H,21,22)

InChI Key

OQPGVCKVICDGOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.